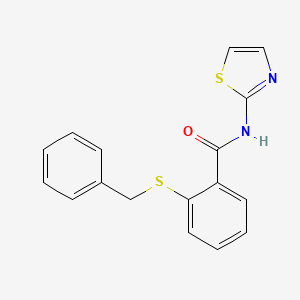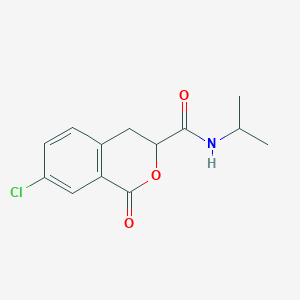![molecular formula C20H21N5O3S B4416475 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B4416475.png)
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone
Descripción general
Descripción
1-(2-Methoxyphenyl)-4-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a methoxyphenyl group and a thioacetyl group linked to an oxadiazole ring, which is further connected to a pyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone typically involves multiple steps:
-
Formation of the Oxadiazole Ring:
- The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
- Common reagents: Phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂).
-
Thioacetylation:
- The oxadiazole ring is then subjected to thioacetylation using thioacetic acid or its derivatives.
- Common reagents: Thioacetic acid, acetic anhydride.
-
Coupling with Piperazine:
- The thioacetylated oxadiazole is coupled with 1-(2-methoxyphenyl)piperazine under basic conditions.
- Common reagents: Sodium hydride (NaH), potassium carbonate (K₂CO₃).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methoxyphenyl)-4-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine can undergo various chemical reactions, including:
-
Oxidation:
- The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
- Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
-
Reduction:
- The oxadiazole ring can be reduced to form corresponding amines.
- Common reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
-
Substitution:
- The piperazine ring can undergo nucleophilic substitution reactions.
- Common reagents: Alkyl halides, acyl chlorides.
Major Products:
- Oxidation of the methoxy group can yield 1-(2-hydroxyphenyl)-4-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine.
- Reduction of the oxadiazole ring can yield 1-(2-methoxyphenyl)-4-({[5-(4-pyridinyl)-1,3,4-diaminopropyl]thio}acetyl)piperazine.
Aplicaciones Científicas De Investigación
1-(2-Methoxyphenyl)-4-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine has several scientific research applications:
-
Medicinal Chemistry:
- Potential use as a pharmacophore in drug design for targeting specific receptors or enzymes.
- Investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties.
-
Biology:
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
- Used in assays to understand its binding affinity and specificity.
-
Material Science:
- Explored for its potential use in the development of novel materials with specific electronic or optical properties.
- Used in the synthesis of polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The oxadiazole ring and pyridinyl group are particularly important for its binding affinity and specificity.
Molecular Targets and Pathways:
- Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
- Receptors: Binding to receptors to modulate signal transduction pathways.
- Ion Channels: Interaction with ion channels to alter ion flow and cellular excitability.
Comparación Con Compuestos Similares
1-(2-Methoxyphenyl)-4-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine can be compared with other similar compounds such as:
-
1-(2-Methoxyphenyl)-4-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine:
- Similar structure but with a morpholine ring instead of a piperazine ring.
- Differences in binding affinity and specificity due to the ring structure.
-
1-(2-Methoxyphenyl)-4-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)pyrrolidine:
- Similar structure but with a pyrrolidine ring instead of a piperazine ring.
- Differences in pharmacokinetic properties and metabolic stability.
-
1-(2-Methoxyphenyl)-4-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine:
- Similar structure but with a piperidine ring instead of a piperazine ring.
- Differences in receptor binding and biological activity.
The uniqueness of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-27-17-5-3-2-4-16(17)24-10-12-25(13-11-24)18(26)14-29-20-23-22-19(28-20)15-6-8-21-9-7-15/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWODLRMQFWJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NN=C(O3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ETHYL 2-(3-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}PIPERAZIN-2-YL)ACETATE](/img/structure/B4416395.png)
![N-ethyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4416398.png)
![Ethyl {3-oxo-1-[2-(trifluoromethyl)benzyl]piperazin-2-yl}acetate](/img/structure/B4416399.png)


![2-{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4416428.png)

![3-(3-hydroxypropyl)-1,7-dimethyl-8-(prop-2-en-1-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4416438.png)




![N-(1,3-benzodioxol-5-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4416484.png)
![ETHYL 4-{2-[(3-METHOXYBENZOYL)AMINO]BENZOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B4416502.png)
